
4-Chlorobenzene-1-diazonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-1-diazonium bromide is an aromatic diazonium salt with the molecular formula C6H4ClN2Br. It is a derivative of benzene, where a chlorine atom is substituted at the fourth position and a diazonium group is attached to the first position. This compound is a key intermediate in organic synthesis, particularly in the preparation of aryl halides and other substituted aromatic compounds through various reactions such as the Sandmeyer reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorobenzene-1-diazonium bromide is typically synthesized through the diazotization of 4-chloroaniline. The process involves the following steps:
-
Diazotization Reaction: : 4-Chloroaniline is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt. [ \text{C6H4ClNH2} + \text{HNO2} + \text{HCl} \rightarrow \text{C6H4ClN2}^+ \text{Cl}^- + 2\text{H2O} ]
-
Formation of Diazonium Bromide: : The diazonium chloride formed in the previous step is then treated with a bromide source, such as sodium bromide, to yield this compound. [ \text{C6H4ClN2}^+ \text{Cl}^- + \text{NaBr} \rightarrow \text{C6H4ClN2}^+ \text{Br}^- + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to enhance safety, given the potentially hazardous nature of diazonium salts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzene-1-diazonium bromide undergoes several types of chemical reactions, including:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, leading to the formation of aryl halides, cyanides, and other substituted aromatic compounds. [ \text{C6H4ClN2}^+ \text{Br}^- + \text{CuBr} \rightarrow \text{C6H4ClBr} + \text{N2} ]
-
Coupling Reactions: : The diazonium group can couple with aromatic compounds such as phenols and amines to form azo compounds, which are valuable in dye synthesis. [ \text{C6H4ClN2}^+ \text{Br}^- + \text{C6H5OH} \rightarrow \text{C6H4ClN=N-C6H4OH} + \text{HBr} ]
Common Reagents and Conditions
Copper(I) Bromide (CuBr): Used in the Sandmeyer reaction to replace the diazonium group with a bromine atom.
Phenol: Used in coupling reactions to form azo compounds.
Sodium Nitrite (NaNO2) and Hydrochloric Acid (HCl): Used to generate nitrous acid for the diazotization reaction.
Major Products
4-Chlorobromobenzene: Formed through the Sandmeyer reaction.
4-Chloroazobenzene: Formed through coupling reactions with phenol.
Applications De Recherche Scientifique
4-Chlorobenzene-1-diazonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds, including aryl halides, azo dyes, and other substituted benzenes.
Biology: Diazonium salts are used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Azo compounds derived from diazonium salts are used in pharmaceuticals and as diagnostic agents.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The primary mechanism of action for 4-chlorobenzene-1-diazonium bromide involves the formation of reactive intermediates that facilitate substitution and coupling reactions In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile (eg, bromide ion) through a radical mechanism involving copper(I) catalysts
Comparaison Avec Des Composés Similaires
4-Chlorobenzene-1-diazonium bromide can be compared with other diazonium salts such as:
Benzenediazonium Chloride: Similar in structure but lacks the chlorine substituent on the benzene ring.
4-Bromobenzene-1-diazonium Chloride: Similar but has a bromine substituent instead of chlorine.
4-Iodobenzene-1-diazonium Chloride: Similar but has an iodine substituent instead of chlorine.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the diazonium and chlorine groups, which can influence the electronic properties and reactivity of the compound.
Propriétés
Numéro CAS |
2185-89-9 |
|---|---|
Formule moléculaire |
C6H4BrClN2 |
Poids moléculaire |
219.46 g/mol |
Nom IUPAC |
4-chlorobenzenediazonium;bromide |
InChI |
InChI=1S/C6H4ClN2.BrH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |
Clé InChI |
ZBCUUURODFMTBQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1[N+]#N)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


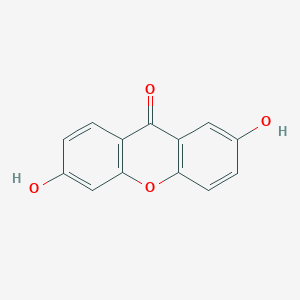


![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
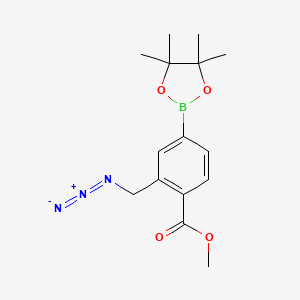
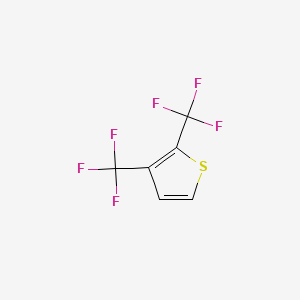
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
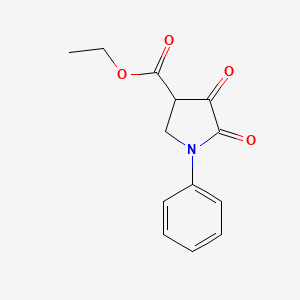
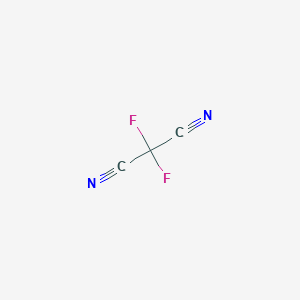
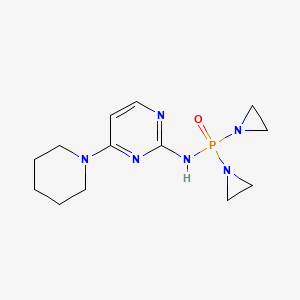

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
